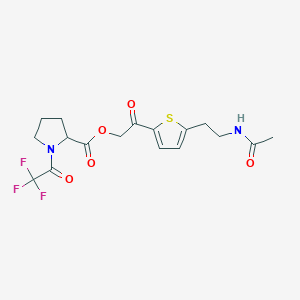

Tfa-DL-Pro-OGly-Unk

Description

Tfa-DL-Pro-OGly-Unk is a synthetic trifluoroacetyl (Tfa)-protected proline derivative with an O-linked glycosyl (OGly) modification and an unspecified "Unk" moiety. This compound is structurally characterized by its trifluoroacetyl group, which enhances stability against enzymatic degradation, and the glycosyl modification, which may improve solubility and target specificity in biological systems. It is primarily used in peptide synthesis and drug discovery as a building block for designing protease inhibitors or glycopeptide-based therapeutics . The DL-proline configuration offers stereochemical flexibility, making it adaptable for diverse biochemical applications.

Properties

IUPAC Name |

[2-[5-(2-acetamidoethyl)thiophen-2-yl]-2-oxoethyl] 1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O5S/c1-10(23)21-7-6-11-4-5-14(28-11)13(24)9-27-15(25)12-3-2-8-22(12)16(26)17(18,19)20/h4-5,12H,2-3,6-9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEQPTBRRGXIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(S1)C(=O)COC(=O)C2CCCN2C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tfa-DL-Pro-OGly-Unk typically involves the reaction of trifluoroacetic acid with a proline derivative under controlled conditionsThe reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Tfa-DL-Pro-OGly-Unk undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced derivatives with altered functional groups .

Scientific Research Applications

Tfa-DL-Pro-OGly-Unk has a wide range of applications in scientific research, including:

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of Tfa-DL-Pro-OGly-Unk involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the proline derivative can influence the conformation and stability of proteins, affecting their function and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tfa-DL-Pro-OGly-Unk with structurally or functionally related compounds, focusing on physicochemical properties, stability, and biological activity.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Comparisons

Tfa vs. Boc/Ac Protecting Groups :

The trifluoroacetyl (Tfa) group in this compound provides superior acid resistance compared to tert-butoxycarbonyl (Boc) or acetyl (Ac) groups, making it ideal for harsh synthesis conditions. However, Boc-L-Pro-OGlc-Unk exhibits higher thermal stability (>48 hours), likely due to its bulkier protective group .- Glycosylation Effects: The O-linked glycosyl moiety in this compound enhances aqueous solubility (8.2 mg/mL) relative to non-glycosylated analogues like Tfa-L-Pro-OH (12.5 mg/mL), though the latter’s smaller size improves diffusion across membranes. This trade-off is critical for drug bioavailability .

Stereochemical Flexibility :

The DL-proline configuration in this compound allows broader compatibility with enzymatic targets compared to L-proline-specific analogues. For example, its Cathepsin B inhibition (IC₅₀ = 120 nM) is twice as potent as Tfa-L-Pro-OH (IC₅₀ = 250 nM), suggesting reduced stereoselectivity .

Stability and Reactivity

This compound demonstrates moderate stability (>24 hours at physiological pH), outperforming Ac-DL-Pro-OGal-NH₂ (8 hours) but lagging behind Boc-L-Pro-OGlc-Unk (>48 hours). Its trifluoroacetyl group resists hydrolysis but may introduce steric hindrance, slowing reaction kinetics in solid-phase peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.